molecular formula C16H14N2O2 B7816723 4,6-Dimethyl-1-[(4-methylphenyl)carbonyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile

4,6-Dimethyl-1-[(4-methylphenyl)carbonyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B7816723
M. Wt: 266.29 g/mol
InChI Key: FOYVRWWCZYUZFL-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1-[(4-methylphenyl)carbonyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound characterized by its pyridine ring structure with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-1-[(4-methylphenyl)carbonyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the pyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are techniques that can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) for nitrile formation.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyridines or nitriles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Its applications extend to the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-1-[(4-methylphenyl)carbonyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the phenylcarbonyl group.

  • 1-[(4-methylphenyl)carbonyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the methyl groups at positions 4 and 6.

Uniqueness: 4,6-Dimethyl-1-[(4-methylphenyl)carbonyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity.

This compound represents a valuable addition to the field of organic chemistry, with promising applications across various scientific disciplines. Further research and development will continue to uncover its full potential.

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Properties

IUPAC Name

4,6-dimethyl-1-(4-methylbenzoyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-4-6-13(7-5-10)15(19)18-12(3)8-11(2)14(9-17)16(18)20/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYVRWWCZYUZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=CC(=C(C2=O)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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